6-Methylnicotinic acid
Overview
Description
6-Methylnicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 or niacin. It is an organic compound that has been the subject of various studies due to its potential applications in coordination chemistry and its biological relevance. The compound has been used to synthesize new complexes with transition metals, which have been characterized for their structural and magnetic properties .
Synthesis Analysis
The synthesis of compounds involving 6-methylnicotinic acid has been explored through different methods. For instance, microwave-assisted synthesis has been employed to prepare transition metal complexes of 2-Hydroxy-6-methylnicotinic acid, which coordinates through O,O-chelation with metal ions . Additionally, electroorganic synthesis has been reported for the production of 6-aminonicotinic acid, a related compound, from precursors like 2-amino-5-chloropyridine . Furthermore, electrocatalytic carboxylation has been used to convert 2-amino-5-bromopyridine to 6-aminonicotinic acid in an ionic liquid medium .
Molecular Structure Analysis
The molecular structure of 6-methylnicotinic acid complexes has been extensively studied. Complexes with first-row transition metals have shown a range of structural diversity, from isolated
Scientific Research Applications
Synthesis and Structural Analysis
- Complex Synthesis : Luo, Mao, and Sun (2014) synthesized complexes using 6-methylnicotinic acid, demonstrating its potential in developing new metal-organic frameworks. In their study, manganese and nickel ions were coordinated with 6-methylnicotinic acid, forming structures with distinct geometries and interactions (Luo, Mao, & Sun, 2014).
Biochemical and Biological Applications
- Antibacterial Properties : Verma and Bhojak (2018) explored the antibacterial properties of 2-Hydroxy-6-methylnicotinic acid-based metal complexes, highlighting its potential in antibacterial applications (Verma & Bhojak, 2018).
- Antiproliferative Activity : Abdel-Aziz et al. (2012) researched 6-aryl-2-methylnicotinic acid derivatives for their antiproliferative activity against leukemia cell lines, suggesting its potential in cancer research (Abdel-Aziz et al., 2012).
Catalysis and Material Science
- Electrocatalysis and Material Synthesis : Razquin-Bobillo et al. (2022) investigated the magnetic properties of compounds derived from 6-methylnicotinic acid, indicating its role in material science and catalysis (Razquin-Bobillo et al., 2022).
Analytical Chemistry Applications
- Protein Modification : Tsumoto et al. (2003) discussed the use of 6-methylnicotinic acid in preparing nicotinoylating agents for protein modification, demonstrating its application in analytical chemistry (Tsumoto, Murata, Miyata, Taguchi, & Kohda, 2003).
Pharmacology and Drug Development
- Bifunctional Chelators : Meszaros et al. (2011) synthesized HYNIC analogues, including 6-hydrazinonicotinic acid, for use as bifunctional chelators in drug development (Meszaros, Dose, Biagini, & Blower, 2011).
Safety And Hazards
Future Directions
There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD . The compound 6-methylnicotinic acid has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability .
properties
IUPAC Name |
6-methylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-2-3-6(4-8-5)7(9)10/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOKQIPOABEQAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185978 | |
Record name | 6-Methylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylnicotinic acid | |
CAS RN |
3222-47-7 | |
Record name | 6-Methylnicotinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003222477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3222-47-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527351 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methylnicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-METHYLNICOTINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3J3BUD68C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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